molecular formula C8H10ClF3N2O B1445684 2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine hydrochloride CAS No. 1423034-38-1

2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine hydrochloride

Cat. No. B1445684
CAS RN: 1423034-38-1
M. Wt: 242.62 g/mol
InChI Key: WWTJBWRGRVEUBD-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine hydrochloride, also known as 2-AEP or AEP-HCl, is a chemical compound consisting of a pyridine group and a trifluoromethyl group, with a hydrochloride group attached. It is an important research chemical used in the laboratory for various purposes, and is the subject of much scientific research.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Pyridine Derivatives : Studies have explored the synthesis of various pyridine derivatives, demonstrating the versatility of 2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine hydrochloride in chemical synthesis. For instance, the synthesis of novel 3-pyridinecarbonitriles with amino acid functions and their fluorescence properties were investigated, highlighting the compound's utility in synthesizing fluorescent and biologically active molecules (Girgis, Kalmouch, & Hosni, 2004).

  • Nucleophilic Displacement Reactions : Research has also focused on nucleophilic displacement in 2-chloro(trifluoromethyl)pyridines, a closely related chemical class. This research is relevant for understanding the reactivity and potential applications of 2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine hydrochloride in various chemical reactions (Dunn, 1999).

Polymer and Material Science

  • Organosilicon Copolymers : The synthesis and use of organosilicon copolymers derived from similar pyridine compounds have been studied. These materials have potential applications in various fields, including electronics and materials science (Belousova, Vlasova, Pozhidaev, & Voronkov, 2001).

Biochemical and Pharmaceutical Research

  • Synthesis of Pharmaceutical Intermediates : The compound's derivatives have been used as intermediates in the synthesis of pharmaceutical products, demonstrating its relevance in drug development and medicinal chemistry (Tao, Shi, Han, Jian, & Li, 2022).

  • Fluorination Reactions in Aqueous Solution : The fluorination of pyridine derivatives, including those similar to 2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine hydrochloride, has been studied. These reactions are important in the field of organic synthesis, particularly for creating fluorinated compounds with potential applications in pharmaceuticals (Zhou, Tian, Zhao, & Dan, 2018).

properties

IUPAC Name

2-[3-(trifluoromethyl)pyridin-2-yl]oxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)6-2-1-4-13-7(6)14-5-3-12;/h1-2,4H,3,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTJBWRGRVEUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCCN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine hydrochloride

CAS RN

1423034-38-1
Record name 2-{[3-(trifluoromethyl)pyridin-2-yl]oxy}ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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